![molecular formula C20H16FN3O5 B2457240 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 898409-47-7](/img/structure/B2457240.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzodioxin ring, a pyrazinone ring, and an acetamide group. The benzodioxin ring is a type of heterocyclic compound that contains two oxygen atoms. The pyrazinone ring is a six-membered ring containing two nitrogen atoms and one oxygen atom. The acetamide group consists of a carbonyl group (C=O) attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxin ring is a type of aromatic compound, which means it has a stable, ring-like structure. The pyrazinone ring also contributes to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzodioxin and pyrazinone rings in this compound could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
One area of research involves the synthesis of novel compounds with potential biological activities. For example, compounds like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and tested for their anti-inflammatory activity. Such studies are crucial for drug discovery and development, where the synthesis of new compounds can lead to the identification of novel therapeutic agents with improved efficacy and safety profiles (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
Another research application involves the investigation of compounds for their potential as antipsychotic agents. Compounds such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have been found to exhibit antipsychotic-like profiles in behavioral animal tests, providing a basis for the development of new treatments for psychiatric disorders. These studies contribute to understanding the mechanisms of action of potential antipsychotic compounds and their interactions with neurological pathways (Wise et al., 1987).
Anticancer Activity
Research on compounds with potential anticancer activity is another significant application. Studies on compounds like 6-Fluorobenzo[b]pyran-4-one and its derivatives have shown anticancer activity against various human cancer cell lines. Such research is fundamental to cancer therapy, as it leads to the identification of new compounds that can inhibit cancer cell growth or induce apoptosis in cancer cells, offering new avenues for treatment (Hammam et al., 2005).
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve studying the properties of this compound, developing methods for its synthesis, and exploring its potential uses .
properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c21-13-1-3-14(4-2-13)22-18(25)12-23-7-8-24(20(27)19(23)26)15-5-6-16-17(11-15)29-10-9-28-16/h1-8,11H,9-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVRKGXXJDXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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